Cas no 320422-34-2 (5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile)

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group, a 4-fluorophenyl moiety, and a cyano functionality. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the electron-withdrawing cyano group and the fluorine atom enhances its suitability as an intermediate in synthetic chemistry, particularly in the development of biologically active molecules. The tert-butyl group contributes to steric hindrance, influencing selectivity in reactions. Its well-defined molecular architecture makes it a valuable building block for researchers exploring novel pyrazole derivatives with tailored properties.
5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile structure
320422-34-2 structure
Product Name:5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
CAS No:320422-34-2
MF:C14H15FN4
MW:258.294105768204
MDL:MFCD01568265
CID:1087635
PubChem ID:2737642
Update Time:2025-08-05

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
    • 5-AMINO-1-(TERTBUTYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBONITRILE
    • 5-amino-1-tert-butyl-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile
    • 5-amino-1-tert-butyl-3-(4-fluoro-phenyl)-1H-pyrazole-4-carbonitrile
    • AC1MC7MB
    • Bionet2_000591
    • CTK7C6751
    • SureCN3691443
    • VSMJGUHIVXQFGB-UHFFFAOYSA-N
    • 5-amino-1-tert-butyl-3-(4-fluorophenyl)pyrazole-4-carbonitrile
    • C14H15FN4
    • 12L-362S
    • SCHEMBL3691443
    • HMS1365K19
    • 5-amino-1-tert-butyl-3-(4-fluorophenyl-1h-pyrazole-4-carbonitrile)
    • VMA42234
    • AKOS005069554
    • CS-0323599
    • DTXSID10372200
    • 320422-34-2
    • MFCD01568265
    • MDL: MFCD01568265
    • Inchi: 1S/C14H15FN4/c1-14(2,3)19-13(17)11(8-16)12(18-19)9-4-6-10(15)7-5-9/h4-7H,17H2,1-3H3
    • InChI Key: VSMJGUHIVXQFGB-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C(C#N)=C(N)N(C(C)(C)C)N=1

Computed Properties

  • Exact Mass: 258.12807466g/mol
  • Monoisotopic Mass: 258.12807466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • Melting Point: 114-116°C

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Pricemore >>

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5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:320422-34-2)5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Order Number:A1153337
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:20
Price ($):284.0/456.0/971.0
Email:sales@amadischem.com

Additional information on 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Recent Advances in the Study of 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 320422-34-2)

In recent years, the compound 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 320422-34-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative has shown promising potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The unique structural features of this compound, including the tert-butyl group and the fluorophenyl moiety, contribute to its versatility in medicinal chemistry applications.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the role of 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile as a building block for novel c-Met kinase inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against c-Met, a receptor tyrosine kinase implicated in various cancers. The study highlighted the importance of the fluorophenyl group in enhancing binding affinity and selectivity, while the tert-butyl group contributed to improved metabolic stability.

Another significant development was reported in Bioorganic & Medicinal Chemistry Letters (2024), where 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile was utilized as a precursor for the synthesis of JAK2 inhibitors. The research team employed structure-activity relationship (SAR) studies to optimize the compound's scaffold, resulting in derivatives with nanomolar potency against JAK2 and favorable pharmacokinetic properties. These findings underscore the compound's potential in the development of treatments for myeloproliferative disorders and autoimmune diseases.

From a synthetic chemistry perspective, a recent paper in Organic Process Research & Development (2023) described an improved scalable synthesis of 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. The authors developed a more efficient route with higher yields and reduced environmental impact, addressing previous challenges in large-scale production. This advancement is particularly relevant for pharmaceutical companies looking to incorporate this intermediate into their drug development pipelines.

In the realm of computational chemistry, molecular docking studies published in Journal of Chemical Information and Modeling (2024) provided insights into the binding modes of 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives with various protein targets. These computational predictions were validated by subsequent biochemical assays, demonstrating the compound's adaptability to multiple therapeutic targets through strategic modifications of its core structure.

Looking forward, the versatility of 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile continues to inspire new research directions. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) design and as a fragment for FBDD (fragment-based drug discovery). The compound's balanced physicochemical properties and synthetic accessibility position it as a valuable tool for medicinal chemists working on next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:320422-34-2)5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
A1153337
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):284.0/456.0/971.0
Email